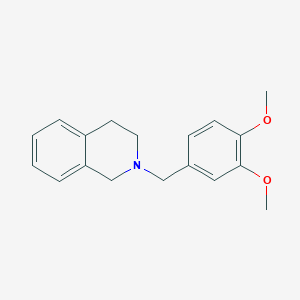
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been widely studied for its potential therapeutic properties, including its use as an analgesic, sedative, and antipsychotic agent.
作用机制
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to have agonist activity at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. Additionally, L-THP has been shown to have affinity for the mu, delta, and kappa opioid receptors.
Biochemical and Physiological Effects:
L-THP has been shown to have several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and sedative effects. L-THP has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, L-THP has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One advantage of using L-THP in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, L-THP has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic uses. However, one limitation of using L-THP in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of studies.
未来方向
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. L-THP has been shown to have opioid receptor activity, which may make it a useful alternative to traditional opioid agonists. Additionally, L-THP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, L-THP has been shown to have anti-tumor properties, making it a potential treatment for cancer.
合成方法
L-THP can be synthesized through a variety of methods, including the reduction of norlaudanosoline, the reductive amination of 3,4-dimethoxybenzaldehyde, or the reduction of 2-(3,4-dimethoxyphenyl)ethylamine. The most commonly used method for synthesizing L-THP is the reduction of norlaudanosoline, which involves the use of sodium borohydride as a reducing agent.
科学研究应用
L-THP has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects, making it a potential alternative to opioids for pain management. L-THP has also been studied for its sedative properties, with some research suggesting that it may be useful in the treatment of insomnia. Additionally, L-THP has been explored as a potential antipsychotic agent, with studies showing that it may be effective in treating schizophrenia and other psychotic disorders.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-14(11-18(17)21-2)12-19-10-9-15-5-3-4-6-16(15)13-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKXZCRFJHGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)

